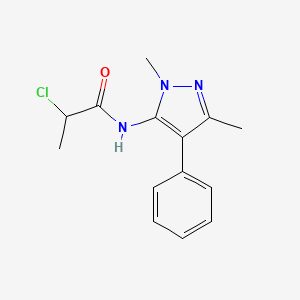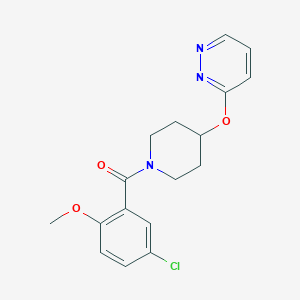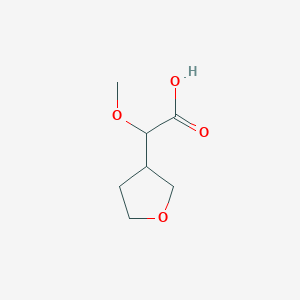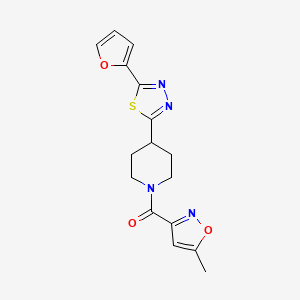
2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide, commonly known as CDDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
CDDP exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, CDDP reduces the production of prostaglandins, which are responsible for causing pain, swelling, and fever.
Biochemical and Physiological Effects:
CDDP has been shown to exhibit potent anti-inflammatory effects in animal models, with a comparable efficacy to non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. It has also been demonstrated to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CDDP is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, its low solubility in water can limit its applicability in certain assays, and its potency may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several potential directions for future research on CDDP. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of CDDP. Additionally, further studies are needed to investigate the potential therapeutic applications of CDDP in various disease models, including cancer, neurodegenerative diseases, and cardiovascular disorders. Finally, the development of new methods for the synthesis and purification of CDDP could improve its availability and applicability in laboratory experiments.
Synthesemethoden
CDDP can be synthesized through a multi-step process involving the reaction of 2,5-dimethyl-4-phenylpyrazole with chloroacetyl chloride and subsequent reaction with 2-amino-2-methyl-1-propanol. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
CDDP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9(15)14(19)16-13-12(10(2)17-18(13)3)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOWKWYWQPQLHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)NC(=O)C(C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2383106.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2383109.png)


![1-(4-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2383114.png)
![Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine](/img/structure/B2383116.png)



